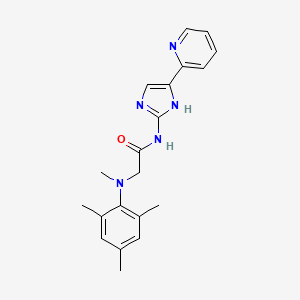
4H59Nzj57G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WN-1316 involves the formation of an acylaminoimidazole derivative. The specific synthetic route and reaction conditions are proprietary and have been developed by Neugen Pharma in collaboration with Wakunaga Pharmaceutical Co., Ltd
Industrial Production Methods
Industrial production methods for WN-1316 are not publicly disclosed. it is known that the compound is produced under stringent conditions to ensure high purity and consistency. The production process likely involves large-scale synthesis followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
WN-1316 undergoes several types of chemical reactions, including:
Oxidation: WN-1316 can undergo oxidation reactions, which are crucial for its neuroprotective properties.
Reduction: The compound can also participate in reduction reactions, which may be involved in its mechanism of action.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of WN-1316 include:
Oxidizing agents: These are used to facilitate oxidation reactions.
Reducing agents: These are employed in reduction reactions.
Catalysts: Catalysts may be used to enhance the efficiency of substitution reactions.
Major Products Formed
The major products formed from the reactions of WN-1316 are primarily its oxidized and reduced forms, which contribute to its neuroprotective effects .
Scientific Research Applications
Chemistry: WN-1316 serves as a model compound for studying acylaminoimidazole derivatives and their chemical properties.
Biology: The compound has been shown to suppress oxidative stress-induced cell death and neuronal inflammation, making it a valuable tool for studying neurodegenerative diseases
Medicine: WN-1316 has demonstrated therapeutic potential in treating amyotrophic lateral sclerosis by improving motor function and survival rates in animal models
Industry: The compound’s high blood-brain-barrier permeability and water solubility make it a promising candidate for drug development
Mechanism of Action
WN-1316 exerts its effects through several molecular targets and pathways:
Nuclear factor erythroid 2-related factor 2 (Nrf2): WN-1316 stimulates Nrf2, which governs the glutathione-related anti-oxidation pathway, protecting motor neurons against oxidative injuries
Neuronal apoptosis inhibitory protein (NAIP): The compound boosts NAIP, which helps inhibit neuronal apoptosis
Suppression of glial inflammation: WN-1316 reduces microgliosis and astrocytosis, thereby decreasing neuronal inflammation
Comparison with Similar Compounds
WN-1316 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Properties
CAS No. |
1356959-16-4 |
|---|---|
Molecular Formula |
C20H23N5O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-pyridin-2-yl-1H-imidazol-2-yl)-2-(N,2,4,6-tetramethylanilino)acetamide |
InChI |
InChI=1S/C20H23N5O/c1-13-9-14(2)19(15(3)10-13)25(4)12-18(26)24-20-22-11-17(23-20)16-7-5-6-8-21-16/h5-11H,12H2,1-4H3,(H2,22,23,24,26) |
InChI Key |
JPLQUMVXDBHHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C)CC(=O)NC2=NC=C(N2)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
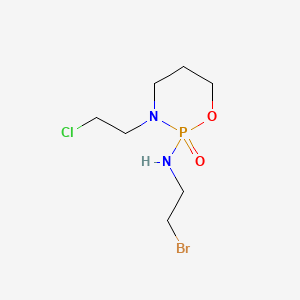
![[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
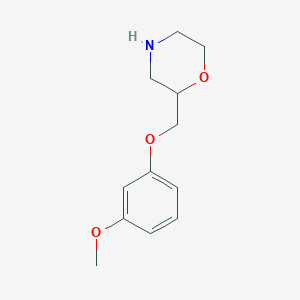
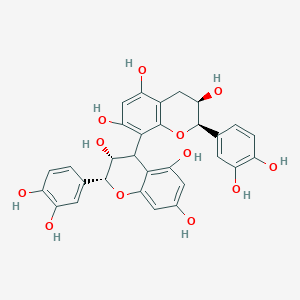
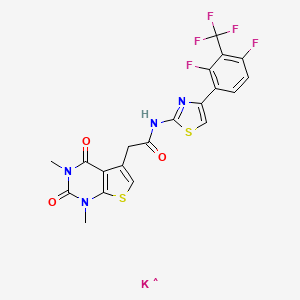


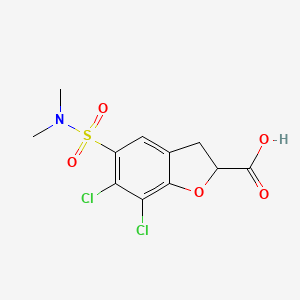

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
